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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-
Anhydro-D-glucitol (CAS 27299-12-3), a key cyclic polyol used in various research and

development applications, including as an intermediate in prostaglandin synthesis.[1] This

document is intended for researchers, scientists, and drug development professionals, offering

in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Each section integrates theoretical principles with practical, field-proven methodologies,

ensuring both scientific rigor and experimental applicability.

Introduction and Molecular Structure
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a derivative of D-glucitol, formed by

intramolecular ether linkage between the C1 and C4 positions.[2] Its chemical formula is

C₆H₁₂O₅, with a molecular weight of 164.16 g/mol .[2][3] The structural rigidity and chirality

imparted by the tetrahydrofuran ring, combined with the stereochemistry of the remaining

hydroxyl groups, make it a valuable chiral building block in organic synthesis.

Accurate structural confirmation and purity assessment are paramount for its application in

complex synthetic pathways. Spectroscopic techniques provide a non-destructive and highly

informative approach to verify the molecular structure. This guide will detail the expected

spectral features and the underlying principles that govern them.
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Molecular Structure Diagram
To facilitate the discussion of NMR data, the atoms in 1,4-Anhydro-D-glucitol are numbered

as shown below. This convention will be used for all spectral assignments.

Caption: 2D structure of 1,4-Anhydro-D-glucitol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The chemical environment of each proton and carbon atom results in a

unique resonance frequency, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct protons, their chemical

environment, and their proximity to other protons. The chemical shifts are influenced by

shielding and deshielding effects from nearby electronegative atoms (oxygen) and by the rigid

conformation of the five-membered ring.

Data in DMSO-d₆: The spectrum run in deuterated dimethyl sulfoxide (DMSO-d₆) allows for the

observation of exchangeable protons from the hydroxyl groups, which appear as distinct

signals.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

OH (Hydroxyls) 5.01, 4.82, 4.50, 4.37 Multiplets

H1, H2, H3, H4 3.95, 3.91, 3.90, 3.64 Multiplets

H5, H6, H6' 3.57, 3.44, 3.36 Multiplets

Table 1: ¹H NMR chemical shift

assignments for 1,4-Anhydro-

D-glucitol in DMSO-d₆ at 400

MHz. Data sourced from

ChemicalBook.

Causality and Interpretation:
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Hydroxyl Protons (4.3-5.1 ppm): The four hydroxyl protons resonate at the most downfield

positions. Their exact chemical shifts are sensitive to concentration and temperature due to

hydrogen bonding. In DMSO-d₆, these protons often couple to adjacent C-H protons, leading

to more complex splitting patterns.

Ring and Backbone Protons (3.3-4.0 ppm): Protons attached to carbons bearing oxygen

atoms (C1-C6) are deshielded and appear in this region. The complex overlapping multiplets

arise from the conformational rigidity of the ring and the numerous small coupling constants

between adjacent non-equivalent protons (vicinal and geminal coupling).

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms and

their electronic environment. Carbons bonded to electronegative oxygen atoms are significantly

deshielded and shifted downfield.

Carbon Assignment Chemical Shift (δ, ppm) in D₂O

C1 72.1

C2 71.3

C3 73.9

C4 82.0

C5 72.1

C6 64.0

Table 2: ¹³C NMR chemical shift assignments for

1,4-Anhydro-D-glucitol in D₂O. Data sourced

from Bock, K. et al. (1981).

Causality and Interpretation:

C4 (82.0 ppm): This carbon is the most downfield-shifted. This is because it is bonded to two

oxygen atoms: the ring ether oxygen and the C5-hydroxyl group (via C5). This dual

deshielding effect is additive.
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C1, C2, C3, C5 (71.3-73.9 ppm): These carbons are all bonded to one oxygen atom (either

from a hydroxyl group or the ring ether) and appear in a characteristic range for such

carbons in carbohydrates.

C6 (64.0 ppm): The primary alcohol carbon (C6) is the most upfield-shifted carbon as it is

slightly less substituted and further from the electron-withdrawing effects of the ring structure

compared to the other carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which aids in structural elucidation. For 1,4-Anhydro-D-
glucitol (MW = 164.16), electron impact (EI) ionization typically leads to the formation of a

molecular ion (M⁺˙) and subsequent fragmentation.
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m/z Value Proposed Fragment Ion Interpretation

164 [C₆H₁₂O₅]⁺˙ Molecular Ion (M⁺˙)

133 [M - CH₂OH]⁺
Loss of the hydroxymethyl

group (C6)

103 [C₄H₇O₃]⁺ Cleavage of the C4-C5 bond

86 [C₄H₆O₂]⁺˙
Complex

rearrangement/cleavage

85 [C₅H₉O]⁺
Loss of water and other

fragments

73 [C₃H₅O₂]⁺ Furan-containing fragment

61 [CH(OH)CH₂OH]⁺
Fragment from the

dihydroxyethyl side chain

43 [C₂H₃O]⁺
Acylium ion from various

cleavages

Table 3: Proposed

fragmentation pattern for 1,4-

Anhydro-D-glucitol in Electron

Impact Mass Spectrometry.

Data sourced from

ChemicalBook.

Mechanistic Insights: The fragmentation of cyclic ethers and polyols is complex.[4][5] Key

fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the ether oxygen can break. For the tetrahydrofuran

ring, this can initiate ring-opening.

Loss of Small Neutral Molecules: Dehydration (loss of H₂O) is a very common fragmentation

pathway for alcohols.[6]

Side-Chain Cleavage: The bond between C4 and C5 is susceptible to cleavage, leading to

the loss of the dihydroxyethyl side chain or parts of it. The fragment at m/z 133 (M-31) clearly
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indicates the loss of the terminal CH₂OH group.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific

functional groups absorb IR radiation at characteristic frequencies. For 1,4-Anhydro-D-
glucitol, the key functional groups are the hydroxyl (-OH) groups, the cyclic ether (C-O-C), and

the alkane backbone (C-H).

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 (broad) O-H stretch Hydroxyl (-OH)

~2900 C-H stretch Alkane (sp³ C-H)

~1460 C-H bend (scissoring) -CH₂-

~1100-1050 C-O stretch Ether & Alcohol

Table 4: Expected

characteristic IR absorption

bands for 1,4-Anhydro-D-

glucitol.

Interpretation:

O-H Stretch (~3400 cm⁻¹): The most prominent feature in the IR spectrum of a polyol is a

very broad and strong absorption band in this region.[7] The broadening is a direct result of

intermolecular hydrogen bonding between the multiple hydroxyl groups.

C-H Stretch (~2900 cm⁻¹): These absorptions are due to the stretching of the sp³-hybridized

C-H bonds in the tetrahydrofuran ring and the side chain.[8]

C-O Stretch (~1100-1050 cm⁻¹): The "fingerprint region" below 1500 cm⁻¹ will contain

multiple strong bands corresponding to C-O stretching vibrations from both the alcohol

functional groups and the cyclic ether linkage.[9] This complex pattern is highly characteristic

of the specific molecule.
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Experimental Protocols and Workflows
The acquisition of high-quality spectroscopic data requires standardized and validated

protocols. The following sections describe self-validating methodologies for the analysis of 1,4-
Anhydro-D-glucitol.

NMR Data Acquisition Protocol
This protocol is designed for a standard 400 MHz NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of 1,4-Anhydro-D-glucitol.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in

a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity (observe a sharp, symmetrical

solvent peak).

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Set the spectral width to cover a range of -1 to 10 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Accumulate 8 to 16 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover 0 to 100 ppm.

Use a 45-degree pulse angle with a 2-second relaxation delay.

Accumulate 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[10]

Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[10]
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg)

Dissolve in 0.6 mL
Deuterated Solvent

Transfer to NMR Tube

Insert Sample

Lock & Shim

Tune & Match Probe

Acquire FID
(¹H and ¹³C)

Fourier Transform

Phase & Baseline
Correction

Reference Spectrum

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.
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Mass Spectrometry (EI-MS) Protocol
Sample Preparation:

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like

methanol or acetonitrile.

Instrumentation (Direct Infusion):

Use a mass spectrometer equipped with an Electron Impact (EI) source.

Introduce the sample directly into the ion source via a heated probe.

Data Acquisition:

Set the electron energy to 70 eV (standard for library matching).

Set the ion source temperature to 200-250°C.

Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and key

fragments.

Acquire data for approximately 1-2 minutes to obtain an averaged spectrum.

Data Analysis:

Identify the molecular ion peak (M⁺˙).

Analyze the fragmentation pattern by calculating the mass differences between major

peaks and the molecular ion.

Propose structures for the major fragments consistent with known fragmentation

mechanisms.
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Prepare Dilute Solution
(e.g., 1 mg/mL in MeOH)

Introduce Sample to
EI Source via Probe

Ionize at 70 eV

Separate Ions in
Mass Analyzer

Detect Ions & Generate
Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Electron Impact Mass Spectrometry (EI-MS).

Infrared (FT-IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly dry approximately 1-2 mg of the sample and ~100 mg of spectroscopic grade

Potassium Bromide (KBr).

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder

is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Background Spectrum:
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Ensure the sample compartment of the FT-IR spectrometer is empty.

Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂).

This will be automatically subtracted from the sample spectrum.

Sample Spectrum:

Place the KBr pellet into the sample holder.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Set the resolution to 4 cm⁻¹.

Data Analysis:

Identify the wavenumbers of the major absorption bands.

Assign these bands to specific functional group vibrations using correlation tables.

Grind 1-2 mg Sample
with ~100 mg KBr

Press into a
Transparent Pellet

Acquire Sample
Spectrum (16-32 scans)

Acquire Background
Spectrum

Identify & Assign
Absorption Bands

Click to download full resolution via product page
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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Integrated Spectroscopic Analysis for Structural
Confirmation
No single spectroscopic technique provides absolute structural proof. True analytical rigor is

achieved by synthesizing the information from multiple techniques. The trustworthiness of the

final structure is a function of this integrated approach, where each dataset serves to validate

the others.

MS confirms the molecular weight (164 g/mol ), providing the molecular formula C₆H₁₂O₅.

IR confirms the presence of key functional groups: hydroxyls (-OH) and ether (C-O-C)

linkages, consistent with the proposed structure.

NMR provides the definitive connectivity map: ¹³C NMR shows six unique carbons, and ¹H

NMR, through analysis of chemical shifts and coupling patterns (if resolved), details the

specific proton environments and their spatial relationships, confirming the 1,4-anhydro

linkage and the stereochemistry of the side chain.

This self-validating system of cross-verification among different analytical methods provides the

highest level of confidence in the structural assignment of 1,4-Anhydro-D-glucitol.
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Caption: Integrated approach for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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